

Application Note: 2-(3-Chlorophenyl)guanidine Nitrate in Agrochemical Synthesis[1]

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)guanidine;nitrate
Cat. No.: B11817352

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Executive Summary

2-(3-Chlorophenyl)guanidine nitrate is a privileged "privileged structure" scaffold in agrochemical discovery.[1] Its unique electronic properties—driven by the electron-withdrawing chlorine at the meta-position—enhance the lipophilicity (

) and metabolic stability of downstream active ingredients.[1] It is primarily employed in the synthesis of second-generation neonicotinoids (targeting nicotinic acetylcholine receptors, nAChR) and anilinopyrimidine fungicides (inhibiting methionine biosynthesis or signaling kinases).[1]

This guide provides a validated protocol for its synthesis from 3-chloroaniline and its subsequent conversion into bioactive heterocycles.[1]

Chemical Identity & Properties

Property	Specification
Chemical Name	2-(3-Chlorophenyl)guanidine nitrate
Formula	
Molecular Weight	232.62 g/mol (Salt); 169.61 g/mol (Free Base)
Appearance	White to off-white crystalline solid
Solubility	Soluble in hot water, ethanol; sparingly soluble in cold water
Melting Point	136–138 °C (Decomposes)
Hazard Class	Oxidizer (Class 5.1), Irritant

Core Synthesis Protocol

Objective: Synthesize high-purity (>98%) 2-(3-Chlorophenyl)guanidine nitrate suitable for cyclization reactions.

Mechanism of Action

The synthesis proceeds via the nucleophilic attack of the aniline nitrogen on the cyanamide carbon, activated by acidic conditions. The meta-chlorine substituent deactivates the ring slightly, requiring optimized thermal conditions to ensure complete conversion without polymerization of cyanamide.[1]

Reagents & Equipment

- Precursor: 3-Chloroaniline (99%)[1]
- Reagent: Cyanamide (50% aq. solution)
- Acid: Nitric acid (65% or conc.)
- Solvent: Ethanol (absolute)[1]
- Equipment: 500 mL 3-neck round-bottom flask, reflux condenser, mechanical stirrer.

Step-by-Step Methodology

- Acidification:
 - Charge 3-chloroaniline (12.75 g, 0.1 mol) into the flask containing 50 mL of ethanol.
 - Cool to 0–5 °C in an ice bath.
 - Dropwise add Nitric Acid (0.1 mol) while stirring. Caution: Exothermic. Maintain temperature <10 °C. A precipitate of 3-chloroaniline nitrate may form.[1]
- Guanidinylation:
 - Add Cyanamide solution (0.15 mol, 1.5 eq) to the mixture.
 - Heat the reaction mixture to reflux (approx. 80 °C).
 - Maintain reflux for 12–16 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The spot for 3-chloroaniline () should disappear, replaced by the more polar guanidine salt ().[1]
- Isolation & Purification:
 - Cool the mixture slowly to room temperature, then to 0 °C.
 - If no precipitate forms, concentrate the solution under reduced pressure to 50% volume and add cold diethyl ether to induce crystallization.
 - Filter the white crystals under vacuum.
 - Recrystallization (Critical for Purity): Dissolve the crude solid in minimum boiling water/ethanol (9:1). Allow to cool slowly to form needles.[2] Filter and dry in a desiccator over

Yield: 75–85% Purity: >98% (HPLC)[1]

Agrochemical Applications

Workflow A: Synthesis of Neonicotinoid Analogues

The guanidine moiety serves as the "head" group that mimics acetylcholine. Reacting this intermediate with nitro-enamines creates nitromethylene insecticides structurally related to Imidacloprid.[1]

- Reaction: Condensation with 1,1-bis(methylthio)-2-nitroethylene.[1]
- Target: 1-(3-chlorophenyl)-2-(nitromethylene)imidazolidine derivatives.
- Significance: The 3-chlorophenyl group replaces the standard chloropyridinyl moiety, altering the binding affinity to insect nAChR and overcoming resistance in certain aphid strains.[1]

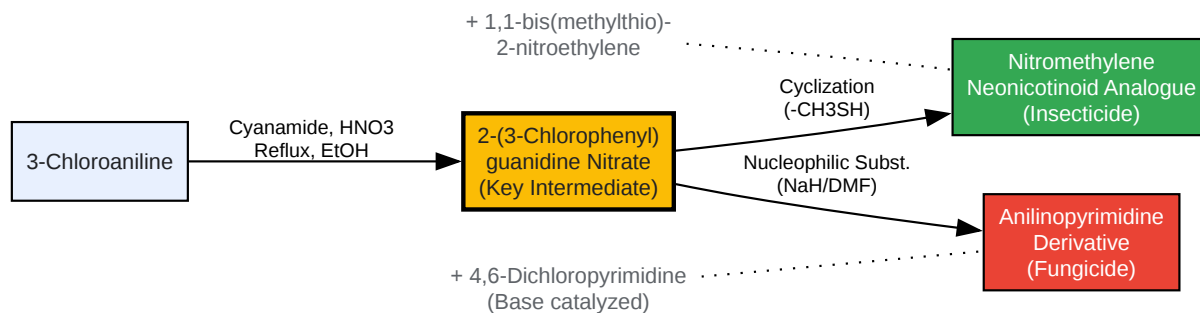
Workflow B: Synthesis of Anilinopyrimidine Fungicides

This pathway targets broad-spectrum fungicides.[1] The guanidine nitrogen cyclizes with dicarbonyls or activated pyrimidines.

- Reaction: Cyclization with acetylacetone or 4,6-dichloropyrimidine.[1]
- Target: N-(3-chlorophenyl)-pyrimidin-2-amine derivatives.
- Significance: These compounds inhibit the secretion of hydrolytic enzymes by fungal pathogens (e.g., *Botrytis cinerea*).

Visualized Reaction Pathways (Graphviz)[4]

The following diagram illustrates the divergent synthesis pathways from the nitrate salt to active agrochemical ingredients.



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Caption: Divergent synthesis of neonicotinoid and fungicidal active ingredients from the 2-(3-Chlorophenyl)guanidine nitrate scaffold.

Safety & Handling (SDS Summary)

Hazard	Precaution
Oxidizing Solid	Keep away from heat, sparks, and reducing agents.[1] Store separate from organic solvents.
Acute Toxicity	Toxic if swallowed. The 3-chlorophenyl moiety can induce methemoglobinemia.[1][3] Use full PPE (gloves, respirator).
Incompatibility	Reacts violently with strong bases and reducing agents.

Disposal: Dissolve in water and neutralize before disposal via a licensed hazardous waste contractor. Do not mix with general organic waste.

References

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